molecular formula C25H35N3 B12399135 BuChE-IN-5

BuChE-IN-5

Cat. No.: B12399135
M. Wt: 377.6 g/mol
InChI Key: ZCGPBRTYKAWBMD-UHFFFAOYSA-N
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Description

BuChE-IN-5, also known as compound 25b, is a potent inhibitor of butyrylcholinesterase. It has an IC50 value of 1.94 micromolar and is known for its ability to inhibit the aggregation of amyloid-beta and tau proteins in Escherichia coli. Additionally, this compound exhibits free radical scavenging capacity and antioxidant activity, making it a promising candidate for research in Alzheimer’s disease .

Chemical Reactions Analysis

BuChE-IN-5 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another and can be facilitated by reagents such as alkyl halides.

Common reagents and conditions used in these reactions include polar aprotic solvents, reflux temperatures, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

BuChE-IN-5 has a wide range of scientific research applications, including:

Mechanism of Action

BuChE-IN-5 exerts its effects by inhibiting the activity of butyrylcholinesterase, an enzyme that catalyzes the hydrolysis of esters of choline, including acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can help alleviate the symptoms of Alzheimer’s disease. The molecular targets and pathways involved include the cholinergic neurotransmission pathway and the amyloid-beta aggregation pathway .

Comparison with Similar Compounds

BuChE-IN-5 is unique in its ability to inhibit both butyrylcholinesterase and acetylcholinesterase with high potency. Similar compounds include:

This compound stands out due to its multifunctional properties, including anti-aggregating, antioxidant, and metal-chelating activities, making it a promising candidate for further research and development in the treatment of Alzheimer’s disease .

Properties

Molecular Formula

C25H35N3

Molecular Weight

377.6 g/mol

IUPAC Name

1-benzyl-N-[2-(3-benzylpiperidin-1-yl)ethyl]pyrrolidin-3-amine

InChI

InChI=1S/C25H35N3/c1-3-8-22(9-4-1)18-24-12-7-15-27(20-24)17-14-26-25-13-16-28(21-25)19-23-10-5-2-6-11-23/h1-6,8-11,24-26H,7,12-21H2

InChI Key

ZCGPBRTYKAWBMD-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CCNC2CCN(C2)CC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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